molecular formula C32H20N4O4 B1250636 Pityriarubin B

Pityriarubin B

Cat. No. B1250636
M. Wt: 524.5 g/mol
InChI Key: VAARBHPRZVWJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pityriarubin B is a natural product found in Malassezia furfur with data available.

Scientific Research Applications

Inhibition of Respiratory Burst in Human Neutrophils

Pityriarubin B, derived from cultures of the yeast Malassezia furfur, is reported to inhibit respiratory burst in human neutrophils when activated by various agents. This effect is unexpected and highly selective. The release of 5-lipoxygenase products in neutrophils is also inhibited in a dose-dependent manner, suggesting a possible role in the pathophysiology of diseases like pityriasis versicolor (Krämer et al., 2005).

Potential Anti-inflammatory Activity

Pityriarubin B, through its influence on neutrophil activity, might contribute to specific anti-inflammatory responses. This is particularly evident in conditions like pityriasis versicolor, which shows few signs of inflammation despite significant clinical symptoms. The absence of an immune response involving neutrophilic granulocytes, despite high fungal load, might be attributed to factors including pityriarubin B (Wroblewski, Bär, & Mayser, 2005).

Insights into Yeast Metabolism and Biochemical Pathways

Pityriarubin B is part of a group of indole alkaloids produced by yeast species like Malassezia furfur and Candida glabrata. These findings extend our understanding of the biochemical pathways involved in yeast metabolism and suggest a fundamental and ancient evolutionary origin for these pathways (Mayser et al., 2007).

properties

Product Name

Pityriarubin B

Molecular Formula

C32H20N4O4

Molecular Weight

524.5 g/mol

IUPAC Name

3-hydroxy-4,7,8-tris(1H-indol-3-yl)-1-azaspiro[4.4]nona-3,7-diene-2,6,9-trione

InChI

InChI=1S/C32H20N4O4/c37-28-27(21-15-35-24-12-6-3-9-18(21)24)32(36-31(28)40)29(38)25(19-13-33-22-10-4-1-7-16(19)22)26(30(32)39)20-14-34-23-11-5-2-8-17(20)23/h1-15,33-35,37H,(H,36,40)

InChI Key

VAARBHPRZVWJLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)C4(C3=O)C(=C(C(=O)N4)O)C5=CNC6=CC=CC=C65)C7=CNC8=CC=CC=C87

synonyms

pityriarubin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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